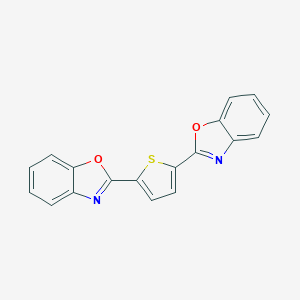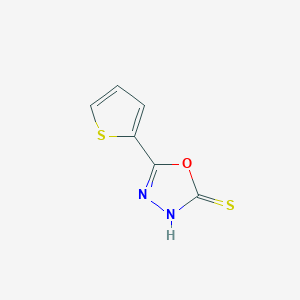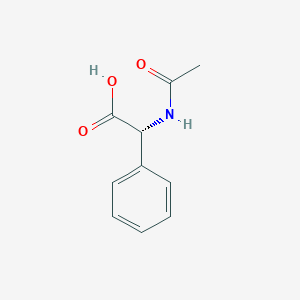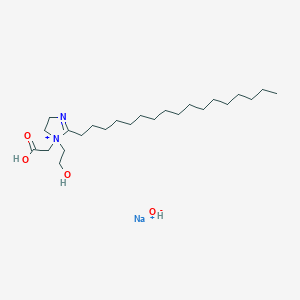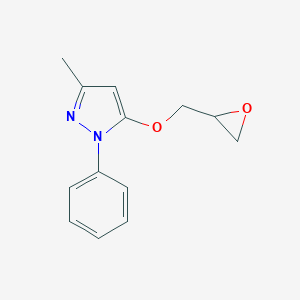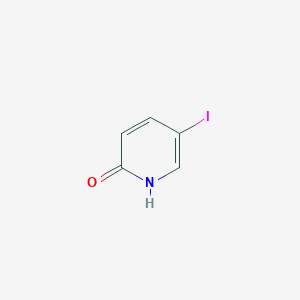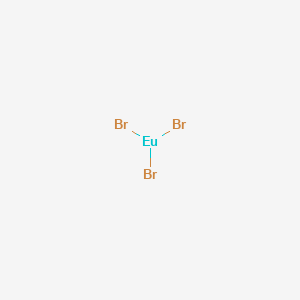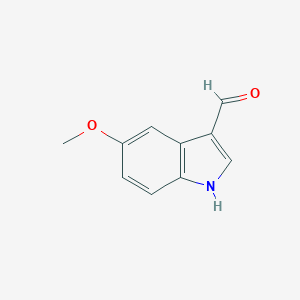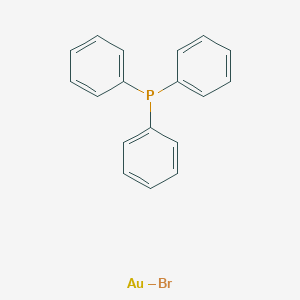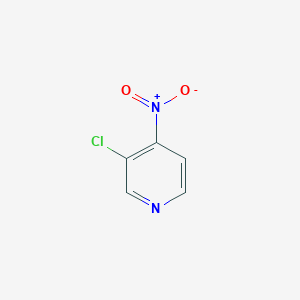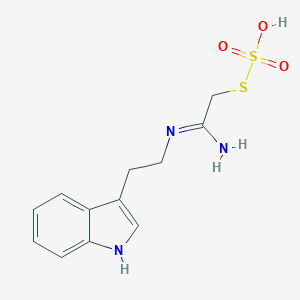
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate, also known as indothiazin, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. Indothiazin has been shown to have a variety of interesting properties that make it a potentially useful tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is not fully understood, but research has shown that it may work by inhibiting the activity of certain enzymes that are involved in cancer growth and inflammation. This inhibition may help to slow or stop the growth of cancer cells and reduce inflammation in the body.
Biochemische Und Physiologische Effekte
Indothiazin has a number of interesting biochemical and physiological effects that make it a potentially useful tool for researchers. For example, this compound has been shown to have antioxidant properties that may help to protect cells from damage caused by free radicals. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations to using S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate in lab experiments. One advantage is that this compound is relatively easy to synthesize and can be modified in a variety of ways to produce derivatives with different properties. However, one limitation is that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate can be difficult to work with due to its complex structure and reactive nature.
Zukünftige Richtungen
There are many potential future directions for research on S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. One area that is particularly promising is the development of new cancer treatments based on this compound. In addition, researchers may continue to explore the anti-inflammatory and neuroprotective properties of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate to identify new therapeutic applications for this compound. Finally, further research may be needed to fully understand the mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate and its potential use in a variety of research applications.
Synthesemethoden
Indothiazin can be synthesized in a number of ways, but one common method involves the reaction of indole with a thiosulfate salt. This reaction produces a compound that can then be further modified to produce S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. The synthesis of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is a complex process that requires careful attention to detail and a thorough understanding of the chemistry involved.
Wissenschaftliche Forschungsanwendungen
Indothiazin has been studied extensively for its potential use in scientific research. One area where this compound has shown promise is in the study of cancer. Research has shown that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has anti-cancer properties that may make it useful in the development of new cancer treatments. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory diseases.
Eigenschaften
CAS-Nummer |
13338-54-0 |
|---|---|
Produktname |
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate |
Molekularformel |
C12H15N3O3S2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1H-indole |
InChI |
InChI=1S/C12H15N3O3S2/c13-12(8-19-20(16,17)18)14-6-5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,15H,5-6,8H2,(H2,13,14)(H,16,17,18) |
InChI-Schlüssel |
HSJUJKKYLDNMMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
Synonyme |
Thiosulfuric acid hydrogen S-[2-imino-2-[[2-(1H-indol-3-yl)ethyl]amino]ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



